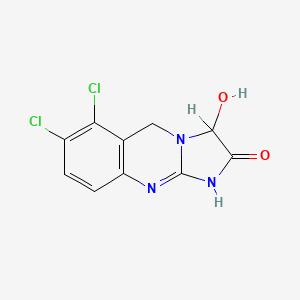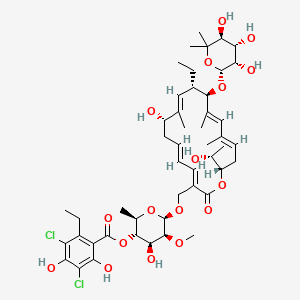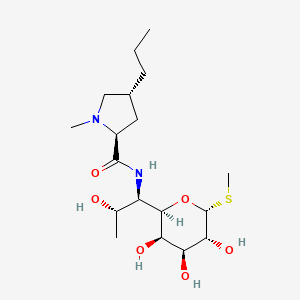
3-Hydroxy-Anagrelid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy Anagrelide is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .
Chemical Reactions Analysis
Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .
Wissenschaftliche Forschungsanwendungen
Adjuvante Therapie bei der Krebsbehandlung
Anagrelid, der Ausgangsstoff von 3-Hydroxy-Anagrelid, hat sich als potenzielle adjuvante Therapie bei der Krebsbehandlung erwiesen {svg_1}. Es wurde entdeckt, dass es die durch Krebszellen stimulierte Thrombozytenbildung blockiert und die Migration von Krebszellen zu Thrombozytenvorläufern (Megakaryozyten) hemmt, während das Risiko von kardialen Nebenwirkungen minimiert wird {svg_2}.
Thrombozyten-senkendes Medikament
Anagrelid ist ein etabliertes thrombozyten-senkendes Medikament, das seit über zwanzig Jahren in den USA und Europa vermarktet wird {svg_3}. Es senkt das Risiko von thrombotischen (Gerinnungs-)Episoden bei Patienten mit extrem hohen Thrombozytenzahlen (eine Erkrankung, die als Thrombozytose bekannt ist), die durch Krankheiten wie Essentielle Thrombozythämie und Polycythaemia rubra vera verursacht werden {svg_4}.
Rolle bei der Überlebensrate von Krebserkrankungen
Studien haben wiederholt gezeigt, dass die Überlebensraten von Krebserkrankungen aus einer Reihe von soliden Tumoren mit der Thrombozytenzahl des Patienten zusammenhängen {svg_5}. Anagrelid könnte durch Senkung der Thrombozytenzahl die Überlebensraten von Krebserkrankungen möglicherweise verbessern {svg_6}.
Hemmung von PDE III
Ein Metabolit von Anagrelid, this compound, erwies sich als hauptsächlich verantwortlich für die Hemmung von PDE III {svg_7}. Diese Wirkung erwies sich jedoch als deutlich stimulierend auf das Herz {svg_8}.
Behandlung der Essentiellen Thrombozythämie
In einer Studie, in der Anagrelid mit Hydroxyharnstoff bei WHO-klassifizierter Essentieller Thrombozythämie verglichen wurde, erwies sich Anagrelid als nicht unterlegen gegenüber Hydroxyharnstoff {svg_9}. Dies deutet darauf hin, dass this compound auch bei der Behandlung dieser Erkrankung Potenzial haben könnte {svg_10}.
Anti-Megakaryozytäre Eigenschaften
Anagrelid wirkt durch Hemmung der Expansion von Megakaryozyten und moduliert so die Thrombozytenproduktion {svg_11}. Es ist pharmakologisch einzigartig in der Tatsache, dass es keine Wirkung oder Auswirkung auf andere Blutzelltypen hat {svg_12}. Es ist das einzige zugelassene Medikament in der neuen therapeutischen Klasse der so genannten „Anti-Megakaryozyten“ {svg_13}.
Wirkmechanismus
Target of Action
3-Hydroxy Anagrelide, a metabolite of Anagrelide , primarily targets platelet-producing cells . It suppresses the transcription factors necessary for the synthesis and maturation of these cells . This action is crucial in managing conditions like thrombocythemia, where there is an overproduction of platelets .
Mode of Action
3-Hydroxy Anagrelide interacts with its targets by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase . This interaction disrupts the postmitotic phase of maturation, leading to a dose-related reduction in platelet production .
Biochemical Pathways
The compound affects the biochemical pathways involved in platelet production. It inhibits the function of phosphodiesterase 3 , leading to an increase in cAMP . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
3-Hydroxy Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Result of Action
The primary molecular and cellular effect of 3-Hydroxy Anagrelide’s action is the reduction of platelet counts . By suppressing the maturation of megakaryocytes, the compound effectively reduces the production of platelets . This action is beneficial in managing conditions characterized by an overproduction of platelets, such as thrombocythemia .
Action Environment
The action, efficacy, and stability of 3-Hydroxy Anagrelide can be influenced by various environmental factors. For instance, food intake has been shown to significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s effectiveness.
Safety and Hazards
Zukünftige Richtungen
Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .
Eigenschaften
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468915 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733043-41-9 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between 3-Hydroxy Anagrelide and Anagrelide in the context of treating Essential Thrombocythemia (ET)?
A1: 3-Hydroxy Anagrelide is the major active metabolite of Anagrelide, a drug used to treat ET []. While Anagrelide itself has therapeutic effects, its conversion to 3-Hydroxy Anagrelide within the body plays a significant role in its overall efficacy.
Q2: Does age impact the pharmacokinetics of Anagrelide and 3-Hydroxy Anagrelide in ET patients?
A2: Research suggests that age does influence the pharmacokinetics of both Anagrelide and its metabolite. A study comparing young (18-50 years) and elderly (≥65 years) ET patients found that while dose-normalized Anagrelide concentrations were higher in the elderly, 3-Hydroxy Anagrelide concentrations were lower []. This difference highlights the importance of considering age-related metabolic variations in drug response.
Q3: How effective is 3-Hydroxy Anagrelide in managing skewed megakaryopoiesis caused by CALR mutations?
A3: Research indicates that 3-Hydroxy Anagrelide effectively perturbs megakaryopoiesis driven by CALR mutations []. Using induced pluripotent stem cells derived from an ET patient with a CALR mutation, scientists demonstrated that 3-Hydroxy Anagrelide significantly impacted megakaryopoiesis without affecting erythropoiesis. This finding suggests its potential as a targeted therapy for MPN patients with CALR mutations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)



